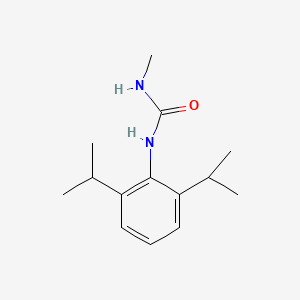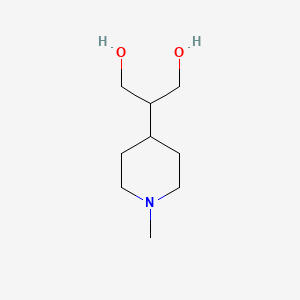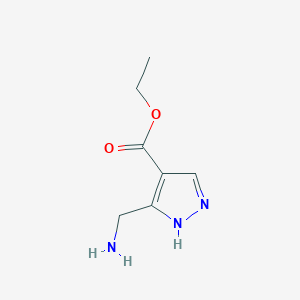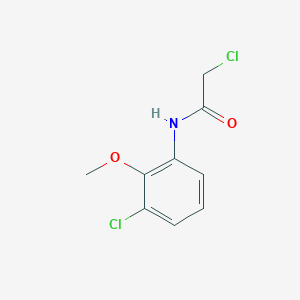
1-(2,6-Diisopropylphenyl)-3-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Diisopropylphenyl)-3-methylurea (DIMU) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of urea and has been used in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and polymers. DIMU has also been used in biochemical and physiological studies, as well as in analytical applications.
科学研究应用
1-(2,6-Diisopropylphenyl)-3-methylurea has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in analytical applications, such as the determination of trace amounts of metals and other elements. Additionally, 1-(2,6-Diisopropylphenyl)-3-methylurea has been used in biochemical and physiological studies, such as the study of enzyme activity and the effects of drugs on the body.
作用机制
The mechanism of action of 1-(2,6-Diisopropylphenyl)-3-methylurea is not fully understood. It is thought to act as a chelating agent, binding to metals and other elements in order to facilitate their removal from solution. Additionally, 1-(2,6-Diisopropylphenyl)-3-methylurea has been shown to inhibit the activity of certain enzymes, suggesting that it may also act as an enzyme inhibitor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,6-Diisopropylphenyl)-3-methylurea are not well understood. Studies have shown that 1-(2,6-Diisopropylphenyl)-3-methylurea has the potential to inhibit the activity of certain enzymes, suggesting that it may have an effect on metabolic processes. Additionally, it has been shown to bind to metals and other elements, suggesting that it may have an effect on the absorption of these elements by the body.
实验室实验的优点和局限性
The main advantage of using 1-(2,6-Diisopropylphenyl)-3-methylurea in laboratory experiments is its low cost and availability. Additionally, it is relatively non-toxic and has a low environmental impact. The main limitation of using 1-(2,6-Diisopropylphenyl)-3-methylurea is its lack of specificity, as it can bind to a wide range of metals and other elements. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects on biochemical and physiological processes.
未来方向
There are a number of potential future directions for the use of 1-(2,6-Diisopropylphenyl)-3-methylurea in scientific research. Further research into its mechanism of action and biochemical and physiological effects could lead to new applications in the synthesis of pharmaceuticals, agrochemicals, and polymers. Additionally, further research into its ability to bind to metals and other elements could lead to new applications in analytical chemistry. Finally, further research into its potential to inhibit the activity of certain enzymes could lead to new applications in the study of metabolic processes.
合成方法
1-(2,6-Diisopropylphenyl)-3-methylurea can be synthesized through a variety of methods, including the reaction of isopropyl isocyanate and 2,6-diisopropylphenol. This reaction yields a mixture of 1-(2,6-diisopropylphenyl)-3-methylurea and 1-(2,6-diisopropylphenyl)-3-methylthiourea. The desired product can then be purified by recrystallization from a suitable solvent.
属性
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-9(2)11-7-6-8-12(10(3)4)13(11)16-14(17)15-5/h6-10H,1-5H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHMJQCLGYGDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Diisopropylphenyl)-3-methylurea | |
CAS RN |
148458-12-2 |
Source


|
| Record name | 1-(2,6-DIISOPROPYLPHENYL)-3-METHYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-methyl-1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6615546.png)


![8-(1H-indol-4-yl)-6-[(3R)-3-methylmorpholin-4-yl]-2-[(3S)-3-methylmorpholin-4-yl]-9H-purine](/img/structure/B6615558.png)


![2-[(2,5-Dimethylphenyl)thio]-N-[1-methyl-2-(4-morpholinyl)-2-phenylethyl]acetamide](/img/structure/B6615580.png)

![ethyl 2-[methyl(sulfamoyl)amino]acetate](/img/structure/B6615588.png)
![N'-hydroxy-1-methyl-4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]piperidine-4-carboximidamide](/img/structure/B6615600.png)
![ethyl 3-[(2-fluorophenyl)imino]butanoate](/img/structure/B6615607.png)
![2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde](/img/structure/B6615610.png)